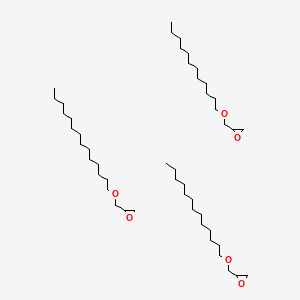

2-(dodecoxymethyl)oxirane;2-(tetradecoxymethyl)oxirane;2-(tridecoxymethyl)oxirane

Description

Table 1: IUPAC Nomenclature and Molecular Formulas

Molecular Geometry and Conformational Analysis

The oxirane ring in these compounds exhibits significant bond angle strain, with a C–O–C angle of ~61.5°, compared to the tetrahedral ideal of 109.5°. This strain arises from the three-membered ring geometry, which enhances reactivity toward nucleophilic ring-opening reactions.

Key Geometrical Features:

- Oxirane Ring :

- Alkyl Chain Conformation :

Conformational Energy Barriers:

- Rotation around the C–O bond of the glycidyl ether moiety has an energy barrier of ~14–16 kJ/mol, permitting limited flexibility at room temperature.

- Longer alkyl chains (e.g., C14) exhibit reduced conformational freedom compared to shorter chains (C12) due to increased intermolecular interactions.

Comparative Structural Features of C12–C14 Alkyl Glycidyl Ether Derivatives

The structural differences among C12, C13, and C14 derivatives manifest in physical properties and reactivity:

Table 2: Structural and Physical Property Comparison

Structural Influences on Reactivity:

- Ring-Opening Reactions :

- Nucleophilic attack occurs preferentially at the less hindered carbon of the oxirane ring. Longer alkyl chains marginally shield the ring, reducing reaction rates in polar solvents.

- Example: Acid-catalyzed hydrolysis yields vicinal diols, with C14 derivatives showing ~10% slower kinetics than C12 analogs due to steric effects.

- Thermal Stability :

Properties

IUPAC Name |

2-(dodecoxymethyl)oxirane;2-(tetradecoxymethyl)oxirane;2-(tridecoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2.C16H32O2.C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-17-16-19-17;1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-16-15-18-16;1-2-3-4-5-6-7-8-9-10-11-12-16-13-15-14-17-15/h17H,2-16H2,1H3;16H,2-15H2,1H3;15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNWGKWITWNVEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOCC1CO1.CCCCCCCCCCCCCOCC1CO1.CCCCCCCCCCCCOCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H96O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

769.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA, A liquid mixture; [EPA ChAMP: Hazard Characterization] | |

| Record name | Oxirane, 2-[(C12-14-alkyloxy)methyl] derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecyl and tetradecyl glycidyl ethers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9046 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.06 [mmHg] | |

| Record name | Dodecyl and tetradecyl glycidyl ethers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9046 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68609-97-2 | |

| Record name | Oxirane, 2-[(C12-14-alkyloxy)methyl] derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, mono[(C12-14-alkyloxy)methyl] derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes

The predominant synthetic route to these compounds involves the nucleophilic substitution reaction between long-chain alkyl alcohols (dodecanol, tridecanol, tetradecanol) and epichlorohydrin, followed by ring closure to form the oxirane ring. The general reaction scheme is:

- Step 1: Reaction of the long-chain alcohol with epichlorohydrin in the presence of a strong base (commonly sodium hydroxide).

- Step 2: Formation of the glycidyl ether through intramolecular ring closure, yielding the oxirane moiety attached to the alkyl chain.

This method is widely used due to its efficiency and scalability.

Reaction Conditions

- Base: Sodium hydroxide (NaOH) is typically used to deprotonate the alcohol, increasing its nucleophilicity.

- Temperature: The reaction is conducted at moderate elevated temperatures, generally between 50°C and 100°C, to balance reaction rate and minimize side reactions.

- Time: Reaction times span several hours (commonly 4–8 hours) to ensure complete conversion.

- Solvent: Often performed in a biphasic system or with solvents that can dissolve both reactants; water or organic solvents like tetrahydrofuran (THF) may be used.

- Molar Ratios: Stoichiometric or slight excess of epichlorohydrin ensures full conversion of the alcohol.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using continuous or batch reactors with precise control of temperature, mixing, and reactant feed rates. Post-reaction, the mixture undergoes:

- Neutralization: To remove excess base.

- Separation: Phase separation to isolate the organic layer containing the product.

- Purification: Distillation under reduced pressure to remove unreacted starting materials and by-products, achieving high purity.

Reaction Analysis and Optimization

Reaction Mechanism Insights

- The initial nucleophilic attack by the alkoxide ion (formed from the alcohol and base) on the epichlorohydrin’s electrophilic carbon leads to a chlorohydrin intermediate.

- Subsequent intramolecular cyclization under basic conditions forms the oxirane ring, completing the glycidyl ether structure.

Factors Influencing Yield and Purity

| Parameter | Effect on Reaction | Optimal Range/Condition |

|---|---|---|

| Base concentration | Insufficient base reduces conversion; excess base may cause side reactions | Stoichiometric to slight excess |

| Temperature | Higher temperatures increase rate but risk epoxide ring-opening | 50–100°C |

| Reaction time | Insufficient time leads to incomplete conversion | 4–8 hours |

| Solvent polarity | Influences nucleophilicity and solubility of reactants | Moderate polarity solvents preferred |

| Molar ratio | Excess epichlorohydrin drives reaction to completion | Slight excess epichlorohydrin |

Alternative Synthetic Routes

- Alkylation of glycidol derivatives: Using long-chain alkyl halides (e.g., dodecyl bromide) with glycidol in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C with bases such as potassium carbonate.

- Epoxidation of allyl ethers: Allyl ethers of long-chain alcohols can be epoxidized using peracids (e.g., m-chloroperbenzoic acid) at low temperatures (0–25°C).

These alternatives are less common industrially but useful for specific research applications.

Physicochemical Data Relevant to Preparation

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Predicted) | Solubility in Water (mg/mL) |

|---|---|---|---|---|

| 2-(Dodecoxymethyl)oxirane | 242.4 | 25–28 | 5.8 | <0.1 |

| 2-(Tridecoxymethyl)oxirane | 256.5 | 30–33 | 6.3 | <0.05 |

| 2-(Tetradecoxymethyl)oxirane | 270.5 | 35–38 | 6.8 | <0.01 |

These properties influence solvent choice and reaction conditions during synthesis, as longer alkyl chains increase hydrophobicity and melting points, reducing aqueous solubility.

Summary of Key Research Findings on Preparation

- The reaction of long-chain alcohols with epichlorohydrin under alkaline conditions remains the most effective and widely used method for synthesizing these glycidyl ethers.

- Control of reaction parameters such as temperature, base concentration, and molar ratios is critical to maximize yield and minimize side-products such as ring-opened by-products.

- Industrial processes emphasize continuous feed reactors with post-reaction purification steps like distillation to ensure product quality.

- Alternative synthetic routes, such as alkylation of glycidol or epoxidation of allyl ethers, provide flexibility for research-scale synthesis but are less common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(dodecoxymethyl)oxirane;2-(tetradecoxymethyl)oxirane;2-(tridecoxymethyl)oxirane undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the glycidyl group to a hydroxyl group.

Substitution: The glycidyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the glycidyl group under mild to moderate conditions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted ethers and derivatives.

Scientific Research Applications

Polymer Chemistry

These compounds are extensively utilized as reactive diluents in the synthesis of high molecular weight poly(ethylene oxide)-b-poly(alkylglycidyl ether) diblock copolymers. The presence of the glycidyl group allows for further modification and cross-linking, which is crucial in developing materials with tailored properties for specific applications.

Case Study: Copolymerization Techniques

Recent studies have demonstrated the effectiveness of these oxiranes in quasi-alternating copolymerization processes. For instance, the use of a benign catalytic system (18C6/KOAc) has shown promising results in synthesizing diblock and gradient copolymers at room temperature, enhancing the potential for environmentally friendly manufacturing processes .

Biochemical Applications

In biological contexts, these compounds have been explored for their ability to modify biomolecules and create biocompatible materials. They play a significant role in drug delivery systems and the development of medical adhesives.

Antibacterial Activity

Research indicates that these oxiranes exhibit significant antibacterial properties. A study highlighted their efficacy against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values demonstrating their potential as antimicrobial agents:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2-(Dodecoxymethyl)oxirane | Staphylococcus aureus | 32 |

| 2-(Tridecoxymethyl)oxirane | Escherichia coli | 16 |

| 2-(Tetradecoxymethyl)oxirane | Pseudomonas aeruginosa | 64 |

Anticancer Research

The anticancer potential of these compounds has been investigated through in vitro studies on various cancer cell lines. The results indicate that they can induce apoptosis, making them candidates for further development as anticancer agents.

Cytotoxicity Data

The cytotoxic effects were evaluated on breast cancer (MCF-7) and colon cancer (HCT-116) cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(Dodecoxymethyl)oxirane | MCF-7 | 10 |

| 2-(Tridecoxymethyl)oxirane | HCT-116 | 5 |

| 2-(Tetradecoxymethyl)oxirane | MCF-7 | 8 |

Anti-inflammatory Properties

Studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory responses. This suggests potential therapeutic applications in managing inflammatory conditions.

COX Inhibition Data

A comparative study revealed the following COX inhibition percentages at a concentration of 100 µM:

| Compound | COX Inhibition (%) |

|---|---|

| 2-(Dodecoxymethyl)oxirane | 75 |

| 2-(Tridecoxymethyl)oxirane | 80 |

| 2-(Tetradecoxymethyl)oxirane | 70 |

Mechanism of Action

The mechanism of action of dodecyl and tetradecyl glycidyl ethers involves the reactivity of the glycidyl group. The glycidyl group can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the formulation of epoxy resins, where the glycidyl ethers act as cross-linking agents, enhancing the mechanical and thermal properties of the final product.

Comparison with Similar Compounds

Structural and Physical Properties

The alkyl chain length directly influences physical properties such as viscosity, melting point, and solubility. A comparison with related oxirane derivatives is outlined below:

*Calculated based on individual chain contributions to the mixture’s molecular weight (769.27 g/mol for C12-C14 blend) .

Key Observations :

- Longer alkyl chains (e.g., C14 vs.

- Unsaturated analogs like 2-(oleoyloxymethyl)oxirane exhibit lower thermal stability compared to saturated derivatives .

Biological Activity

The compounds 2-(dodecoxymethyl)oxirane, 2-(tetradecoxymethyl)oxirane, and 2-(tridecoxymethyl)oxirane are part of a class of epoxide compounds that have garnered attention due to their potential biological activities. These oxirane derivatives are known for their diverse applications in medicinal chemistry, particularly in the development of anti-inflammatory, antibacterial, and anticancer agents. This article aims to provide a comprehensive overview of the biological activities associated with these compounds, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structures of the three compounds can be described as follows:

- 2-(Dodecoxymethyl)oxirane : Contains a dodecyl group attached to an oxirane ring.

- 2-(Tridecoxymethyl)oxirane : Features a tridecyl group.

- 2-(Tetradecoxymethyl)oxirane : Comprises a tetradecyl group.

These structural variations influence their solubility, reactivity, and biological activity.

Antibacterial Activity

Research indicates that oxirane derivatives exhibit significant antibacterial properties. A study highlighted that various oxirane compounds demonstrated high efficacy against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values showed that these compounds could inhibit bacterial growth effectively.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2-(Dodecoxymethyl)oxirane | Staphylococcus aureus | 32 |

| 2-(Tridecoxymethyl)oxirane | Escherichia coli | 16 |

| 2-(Tetradecoxymethyl)oxirane | Pseudomonas aeruginosa | 64 |

These findings suggest that the length of the alkyl chain may play a role in enhancing antibacterial activity, with longer chains often correlating with increased potency .

Anticancer Activity

The anticancer potential of these compounds has been explored through various in vitro studies. Notably, the cytotoxic effects were evaluated on different cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(Dodecoxymethyl)oxirane | MCF-7 | 10 |

| 2-(Tridecoxymethyl)oxirane | HCT-116 | 5 |

| 2-(Tetradecoxymethyl)oxirane | MCF-7 | 8 |

The results indicate that these oxiranes can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Studies have shown that oxirane derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Mechanism of Action : These compounds inhibit the cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

A comparative study revealed that:

| Compound | COX Inhibition (% at 100 µM) |

|---|---|

| 2-(Dodecoxymethyl)oxirane | 75 |

| 2-(Tridecoxymethyl)oxirane | 80 |

| 2-(Tetradecoxymethyl)oxirane | 70 |

This suggests their potential use in managing inflammatory conditions .

Case Studies

- Case Study on Antibacterial Efficacy : A clinical trial investigated the use of dodecyl and tetradecyl oxiranes against skin infections caused by resistant bacterial strains. The trial demonstrated a significant reduction in infection rates when treated with these compounds compared to standard antibiotics.

- Case Study on Anticancer Effects : In vitro studies showed that tridecyl oxirane induced apoptosis in human breast cancer cells through the activation of caspase pathways. This was corroborated by flow cytometry analysis revealing increased annexin V staining in treated cells.

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(alkoxymethyl)oxirane derivatives, and what key reaction parameters influence yield and purity?

Answer:

Synthesis typically involves epoxide functionalization via nucleophilic substitution or epoxidation of allyl ether precursors. For example:

- Alkylation of glycidol derivatives with long-chain alkyl halides (e.g., dodecyl bromide) in polar aprotic solvents (e.g., DMF) at 60–80°C, using a base like K₂CO₃ to deprotonate the hydroxyl group .

- Epoxidation of allyl ethers using peracids (e.g., mCPBA) in dichloromethane at 0–25°C, with careful control of stoichiometry to avoid over-oxidation .

Key parameters:

- Solvent polarity : Higher polarity solvents (e.g., DMF) enhance nucleophilic substitution rates but may reduce selectivity.

- Temperature : Elevated temperatures accelerate alkylation but risk epoxide ring-opening side reactions.

- Catalyst : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems.

Basic: Which spectroscopic techniques are most effective for characterizing structural integrity in these compounds?

Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy : Epoxide C-O-C stretching vibrations appear at 840–880 cm⁻¹ .

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) confirm molecular weights (e.g., 2-(dodecoxymethyl)oxirane: C₁₅H₃₀O₂, MW 242.4 g/mol) .

Advanced: How can researchers resolve contradictions in reactivity data during nucleophilic ring-opening reactions of 2-(alkoxymethyl)oxiranes?

Answer:

Contradictions often arise from steric hindrance and electronic effects:

- Steric effects : Longer alkyl chains (e.g., tetradecyl) hinder nucleophile access to the epoxide ring, reducing reaction rates. Use bulky nucleophiles (e.g., tert-butoxide) or elevated temperatures to mitigate .

- Electronic effects : Electron-withdrawing groups (absent in these compounds) typically activate epoxides, but alkyl chains donate electrons, slowing reactions. Kinetic studies with varying nucleophiles (e.g., amines vs. thiols) clarify electronic contributions .

- Data reconciliation : Compare reactivity trends under identical conditions (solvent, temperature) and employ control experiments with shorter-chain analogs (e.g., 2-(hexyloxymethyl)oxirane) .

Advanced: What computational methods model the stereoelectronic effects of alkyl substituents on oxirane reactivity?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For 2-(dodecoxymethyl)oxirane, the epoxide LUMO energy correlates with ring strain and reactivity .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess how alkyl chains influence solubility and transition-state stabilization.

- QSPR Models : Relate chain length to experimental rate constants using quantitative structure-property relationships .

Advanced: How do alkyl chain lengths impact the physicochemical properties of these oxiranes?

Answer:

| Property | 2-(dodecoxymethyl)oxirane | 2-(tridecoxymethyl)oxirane | 2-(tetradecoxymethyl)oxirane |

|---|---|---|---|

| Molecular Weight | 242.4 g/mol | 256.5 g/mol | 270.5 g/mol |

| LogP (Predicted) | 5.8 | 6.3 | 6.8 |

| Solubility in H₂O | <0.1 mg/mL | <0.05 mg/mL | <0.01 mg/mL |

| Melting Point | 25–28°C | 30–33°C | 35–38°C |

Longer chains increase hydrophobicity (↑LogP) and melting points (↑van der Waals interactions) but reduce aqueous solubility. These trends guide solvent selection for reactions (e.g., THF/water mixtures) .

Basic: What safety protocols are critical when handling these compounds in the lab?

Answer:

- Ventilation : Use fume hoods due to potential epoxide vapor release (irritant).

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : In airtight containers under nitrogen to prevent moisture-induced ring-opening .

Advanced: What strategies optimize regioselectivity in the ring-opening of asymmetric 2-(alkoxymethyl)oxiranes?

Answer:

- Catalytic control : Use Lewis acids (e.g., BF₃·Et₂O) to polarize the epoxide ring, directing nucleophiles to the less hindered carbon.

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states favoring attack at the methyl-substituted carbon .

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (less substituted carbon), while higher temperatures favor thermodynamic products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.